molecular formula C8H10FN3O4S B2828339 4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2361823-90-5

4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride

Cat. No.: B2828339
CAS No.: 2361823-90-5
M. Wt: 263.24
InChI Key: KVBWMXJUHRXGNE-UHFFFAOYSA-N
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Description

4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound that features both an oxazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps. One common route includes the formation of the oxazole ring followed by the introduction of the piperazine moiety and the sulfonyl fluoride group. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to minimize waste and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or halide.

Scientific Research Applications

4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl chloride
  • 4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl bromide
  • 4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl iodide

Uniqueness

4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl fluoride group, in particular, makes it a potent inhibitor of serine proteases and other enzymes, distinguishing it from its halide counterparts.

Properties

IUPAC Name

4-(1,3-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4S/c9-17(14,15)12-3-1-11(2-4-12)8(13)7-5-10-6-16-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBWMXJUHRXGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CO2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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